2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
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Overview
Description
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H16N2O It is a derivative of acetamide, featuring a cyano group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide typically involves the reaction of 4-ethylacetophenone with cyanogen bromide in the presence of a base, followed by the addition of acetamide. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on factors such as reaction time, temperature control, and purification methods to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Properties
IUPAC Name |
2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-11-4-6-12(7-5-11)10(2)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGIPXOTKKBHCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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